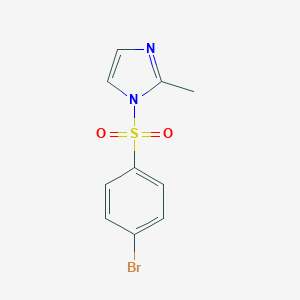

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenylsulfonyl)-2-methyl-1H-imidazole (BPMSI) is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with beneficial properties that make it suitable for a variety of laboratory experiments. BPMSI is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. BPMSI has several properties that make it useful for research, including its stability, solubility, and its ability to form complexes with other compounds.

Applications De Recherche Scientifique

Anion Exchange Membranes for Energy Applications

Imidazole-based polymers have been explored for their potential in energy conversion technologies, specifically in alkaline fuel cells. A study on poly(arylene ether sulfone) containing bulky imidazole groups highlighted the synthesis of novel polymers designed for alkaline anion exchange membranes (AEMs). These membranes exhibit significant ionic conductivity and enhanced alkaline stability, crucial for efficient and durable fuel cell operations (Yang et al., 2014).

Antimicrobial Agents

Imidazole derivatives have been identified as potent antimicrobial agents. The synthesis of novel imidazoles and their evaluation against a range of microbial species underscore the therapeutic potential of these compounds. For instance, certain imidazole derivatives have shown significant activity against Candida albicans, suggesting their application in treating fungal infections (Narwal et al., 2012).

Chemical Synthesis and Catalysis

The versatility of imidazole compounds extends to their use in chemical synthesis and catalysis. Research into the bromination of imidazole precursors highlights innovative approaches to producing brominated imidazole derivatives, which are valuable intermediates in organic synthesis (Lobana et al., 2011). Furthermore, imidazolium salts have been utilized as catalysts in the synthesis of complex organic molecules, demonstrating the broad applicability of imidazole-based compounds in facilitating diverse chemical reactions (Moosavi‐Zare et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds containing an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Mode of Action

Similar compounds have been tested for antimicrobial action against bacterial and fungal strains .

Biochemical Pathways

It’s worth noting that similar compounds have shown antimicrobial and antibiofilm actions , suggesting they may interfere with the biochemical pathways involved in microbial growth and biofilm formation.

Result of Action

Similar compounds have shown antimicrobial action against bacterial and fungal strains, as well as antioxidant activity .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIIUHBZFJLOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355530 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324776-97-8 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)

![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)